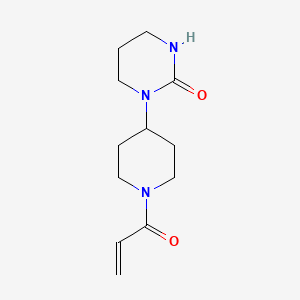![molecular formula C24H22N4O3S B2954135 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-80-9](/img/structure/B2954135.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one" is a multifaceted molecule with unique structural characteristics that make it intriguing for various scientific explorations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of Thiazole Ring: : This is achieved through the reaction of a β-ketoester with thioamides under acidic or basic conditions.
Cyclization to Pyridazinone: : The intermediate thiazole is further reacted with hydrazine to form the pyridazinone ring.
Substituent Introduction: : Specific functional groups like the methoxyphenyl group and the quinolinyl moiety are introduced through reactions involving nucleophilic substitutions or coupling reactions using catalysts such as palladium.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to maintain consistent reaction conditions, improving yield and efficiency. Catalysts and reagents are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones at the thiazole sulfur.
Reduction: : Hydrogenation can reduce the double bonds in the quinoline ring.
Substitution Reactions: : The aromatic rings undergo electrophilic substitutions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents include hydrogen gas with a palladium catalyst for reductions, and reagents like nitric acid for nitrations. Solvents used are typically polar aprotic ones like DMSO or DMF.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Hydrogenated quinoline derivatives.
Substitution Products: : Nitrated or halogenated derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules, showcasing its versatility in various reactions.
Biology and Medicine
Its structural components suggest potential biological activities. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties, given its thiazole and quinoline moieties which are often found in bioactive compounds.
Industry
In the pharmaceutical industry, it could be used as a lead compound for drug development. Its unique structure might also lend itself to applications in materials science, such as in the development of novel polymers or as a component in organic electronics.
Mechanism of Action
The biological mechanism of action of this compound, if explored, would likely involve interactions with various enzymes or receptors. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects, while the thiazole ring could bind to metal ions, influencing enzyme activity.
Comparison with Similar Compounds
Similar compounds include other thiazole and quinoline derivatives:
5-(2-thienyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: : This compound lacks the quinoline moiety but shares the thiazole-pyridazinone core.
Quinoline-based Antimalarials: : While structurally different in the core, they share the quinoline ring system.
Other Thiazolopyridazinones: : These have varying substituents on the thiazole or pyridazinone rings but may share biological activities.
This compound's uniqueness lies in its combination of the thiazole, pyridazinone, and quinoline moieties, offering a multifaceted scaffold for a range of potential applications. How's that for a chemical journey?
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-9-11-18(31-2)12-10-17)26-28(24(22)30)14-20(29)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUQYNIFLNGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
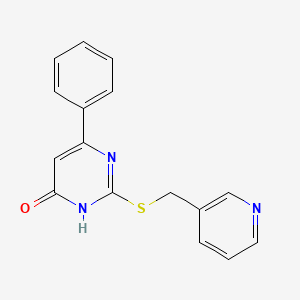

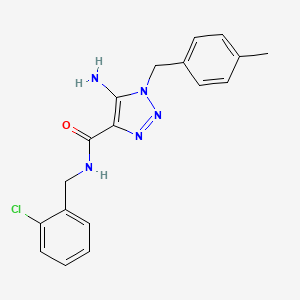

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)
![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2954063.png)
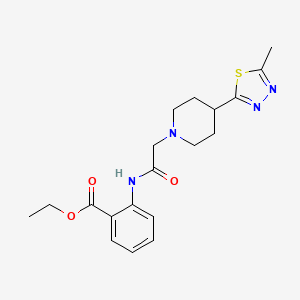
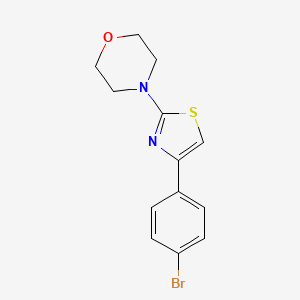
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2954074.png)
